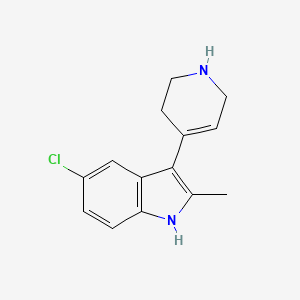

5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

概要

説明

EMD-386088: は、科学研究で使用されるインドール誘導体です。これは、セロトニン6受容体の強力な部分的アゴニストとして作用し、この受容体に対する高い親和性を持ちます。さらに、セロトニン3受容体に対して中程度の親和性を持ち、ドーパミン再取り込み阻害剤として機能します。 この化合物は、前臨床研究で抗うつ薬のような効果を示した .

準備方法

合成ルートと反応条件: 具体的な合成ルートと反応条件は、ベーリンガーインゲルハイム株式会社が保有する特許に詳細に記載されています。 .

工業生産方法: : EMD-386088の工業生産方法は、公的ドメインでは広く公開されていません。 保護基の使用、選択的官能基変換、結晶化またはクロマトグラフィーなどの精製方法を含む、標準的な有機合成技術が使用される可能性が高い .

化学反応の分析

反応の種類: : EMD-386088は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: インドールコアは、特定の条件下で酸化することができます。

還元: テトラヒドロピリジニル基は、ピペリジニル基に還元することができます。

置換: 5位にある塩素原子は、他の求核剤で置換することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用できます。

還元: 炭素上のパラジウムまたは水素化リチウムアルミニウムを使用した触媒的水素化。

置換: 塩基性条件下でのアミンやチオールなどの求核剤。

主な生成物

酸化: インドール-2-カルボン酸誘導体の生成。

還元: ピペリジニル-インドール誘導体の生成。

科学研究の応用

化学: : EMD-386088は、セロトニン6受容体とそのさまざまな生理学的プロセスにおける役割を研究するためのツール化合物として使用されています。

生物学: : 動物モデルにおける行動や神経化学に対するセロトニン6受容体モジュレーションの影響を調査するために使用されます。

科学的研究の応用

Pharmacological Applications

Serotonin Receptor Agonism

This compound has been identified as a selective agonist for serotonin receptors, specifically the 5-HT6 receptor. Research indicates that it has an IC50 value of approximately 6 nM for the 5-HT6 receptor, demonstrating its potency and specificity in modulating serotonergic activity . The activation of 5-HT6 receptors is implicated in cognitive processes and the regulation of mood, making this compound a candidate for further exploration in the treatment of conditions such as schizophrenia and Alzheimer's disease.

Potential Antidepressant Effects

Given its interaction with serotonin pathways, there is potential for this compound to exhibit antidepressant-like effects. The modulation of serotonin levels is crucial in managing depression, and compounds that effectively target these receptors may offer new therapeutic avenues .

Neuropharmacological Studies

Cognitive Enhancement

Studies have suggested that 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may enhance cognitive functions. Its role as a 5-HT6 receptor agonist could lead to improved memory and learning capabilities in animal models . This has prompted investigations into its potential use as a nootropic agent.

Behavioral Studies

Experimental models have been utilized to assess the behavioral outcomes associated with this compound. For instance, studies involving rodent models have demonstrated changes in locomotor activity and anxiety-like behaviors upon administration of the compound, indicating its influence on central nervous system functions .

Chemical Synthesis and Characterization

The synthesis of this compound involves several steps that utilize specific reagents and conditions. A typical synthesis pathway includes the reaction of 5-chloro-2-methyl-indole with 4-piperidone monohydrate under acidic conditions to yield the desired product . The purity and yield of synthesized compounds are critical for their subsequent application in research.

| Synthesis Parameters | Details |

|---|---|

| Starting Materials | 5-chloro-2-methyl-indole, 4-piperidone monohydrate |

| Solvent | Acetic acid |

| Catalyst | Phosphoric acid |

| Temperature | 80°C |

| Yield | Approximately 73% |

Future Research Directions

The ongoing exploration of this compound's pharmacological properties suggests several promising avenues for future research:

- Clinical Trials : Investigating its efficacy and safety in human subjects suffering from mood disorders or cognitive impairments.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its action on serotonin receptors.

- Comparative Studies : Evaluating its effects relative to other known serotonergic agents to determine its unique contributions to neuropharmacology.

作用機序

EMD-386088は、主にセロトニン6受容体の部分的アゴニズムを通じて作用を発揮します。この受容体は、ドーパミン、ノルエピネフリン、セロトニンを含む神経伝達物質の放出の調節に関与しています。この化合物の抗うつ薬のような効果は、ドーパミン再取り込みを阻害する能力によって仲介されると考えられており、それによって脳内のドーパミンレベルが上昇します。 さらに、EMD-386088は、細胞外シグナル調節キナーゼ経路などの他のシグナル伝達経路に影響を与える可能性があります。 .

類似の化合物との比較

類似の化合物

EMDT: EMD-386088よりも親和性が低い別のセロトニン6受容体アゴニスト。

ST-1936: 類似の受容体活性を持つが化学構造が異なる化合物。

テピリンドール: 抗うつ作用を持つが、異なる受容体標的を持つ化合物。

独自性: : EMD-386088は、セロトニン6受容体に対する高い親和性と、ドーパミン再取り込み阻害剤としての二重の活性により、独特です。 この特性の組み合わせは、神経精神疾患におけるセロトニン6受容体の役割を研究し、潜在的な治療薬を開発するための貴重なツールとなります。 .

類似化合物との比較

Similar Compounds

EMDT: Another serotonin 6 receptor agonist with lower affinity compared to EMD-386088.

ST-1936: A compound with similar receptor activity but different chemical structure.

Tepirindole: A compound with antidepressant properties but different receptor targets.

Uniqueness: : EMD-386088 is unique due to its high affinity for the serotonin 6 receptor and its dual activity as a dopamine reuptake inhibitor. This combination of properties makes it a valuable tool for studying the role of serotonin 6 receptors in neuropsychiatric disorders and for developing potential therapeutic agents .

生物活性

Overview

5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, also known as EMD-386088, is a compound of significant interest due to its biological activities. This indole derivative has been identified as a potent partial agonist of the serotonin 6 receptor (5-HT6) and exhibits moderate affinity for the serotonin 3 receptor (5-HT3) and acts as a dopamine reuptake inhibitor. Its potential applications in treating mood disorders and other neuropsychiatric conditions make it a valuable subject of research.

- IUPAC Name : this compound

- Molecular Formula : C14H15ClN2

- Molecular Weight : 246.74 g/mol

- CAS Number : 54635-62-0

The compound primarily interacts with serotonin receptors, which play a crucial role in mood regulation and cognitive functions. Its action as a partial agonist at the 5-HT6 receptor suggests that it may enhance serotonergic neurotransmission, potentially leading to antidepressant-like effects observed in preclinical studies . Additionally, its role as a dopamine reuptake inhibitor may contribute to its therapeutic potential by increasing dopamine availability in the synaptic cleft.

Antidepressant-Like Effects

Preclinical studies have demonstrated that EMD-386088 exhibits antidepressant-like effects in animal models. These effects are likely mediated through its action on serotonin receptors and modulation of dopaminergic pathways. The compound's ability to enhance serotonergic signaling may improve mood and alleviate symptoms of depression .

Affinity for Serotonin Receptors

The compound's high affinity for the 5-HT6 receptor has been highlighted in various studies. This receptor is implicated in cognitive processes and mood regulation, making it a target for developing new antidepressants. The moderate affinity for the 5-HT3 receptor may also contribute to its overall pharmacological profile .

Case Studies

A study conducted on the effects of EMD-386088 on mouse models indicated significant improvements in depressive-like behaviors when compared to control groups. The findings suggested that the compound could be a candidate for further development into therapeutic agents for mood disorders .

Comparative Analysis

The following table summarizes key findings related to the biological activity of EMD-386088 compared to other compounds with similar mechanisms:

特性

IUPAC Name |

5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9/h2-4,8,16-17H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPGPYJBCVXILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436055 | |

| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54635-62-0 | |

| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54635-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMD-386088 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URZ93Y3D9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。